molecular formula C22H16N4 B8614937 2-ethynyl-5-phenyl-N-(pyridin-2-ylmethyl)quinazolin-4-amine

2-ethynyl-5-phenyl-N-(pyridin-2-ylmethyl)quinazolin-4-amine

Cat. No.: B8614937
M. Wt: 336.4 g/mol
InChI Key: GREZQJZEVKMENO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-ethynyl-5-phenyl-N-(pyridin-2-ylmethyl)quinazolin-4-amine is a useful research compound. Its molecular formula is C22H16N4 and its molecular weight is 336.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C22H16N4

Molecular Weight

336.4 g/mol

IUPAC Name

2-ethynyl-5-phenyl-N-(pyridin-2-ylmethyl)quinazolin-4-amine

InChI

InChI=1S/C22H16N4/c1-2-20-25-19-13-8-12-18(16-9-4-3-5-10-16)21(19)22(26-20)24-15-17-11-6-7-14-23-17/h1,3-14H,15H2,(H,24,25,26)

InChI Key

GREZQJZEVKMENO-UHFFFAOYSA-N

Canonical SMILES

C#CC1=NC2=CC=CC(=C2C(=N1)NCC3=CC=CC=N3)C4=CC=CC=C4

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-chloro-5-phenyl-N-(pyridin-2-ylmethyl)quinazolin-4-amine (1.0 g, 2.8 mmol) in DMF (10 mL) under nitrogen was added trimethylsilylacetylene (2.0 mL, 14 mmol), cupric iodide (0.11 g, 0.58 mmol) and Et3N (1.2 mL, 8.4 mmol). Upon completion of addition, the mixture was degassed with nitrogen for 15 min. Tetrakis(triphenylphosphine)palladium (0.20 g, 0.28 mmol) was then added and the resulting mixture was again degassed with nitrogen for 10 min. After this time, the reaction mixture was heated in a sealed tube to 120° C. where it stirred for 16 h. At the conclusion of this period, the reaction mixture was allowed to cool to room temperature. Once at the prescribed temperature, the reaction mixture was quenched by the addition of water. The resulting reaction mixture was extracted with ethyl acetate and the organic layer was washed successively with water and brine. The combined organic layers were dried over Na2SO4, filtered and concentrated under reduced pressure. The resulting concentrate was dissolved in methanol and saturated with ammonia gas. The saturated solution was stirred for 2 h at 0° C. and then concentrated under reduced pressure to yield a residue. The residue was purified by flash column chromatography using ethyl acetate and petroleum ether to afford 2-ethynyl-5-phenyl-N-(pyridin-2-ylmethyl)quinazolin-4-amine (650 mg). 1H NMR (400 MHz, CDCl3) δ (ppm): 8.15 (d, J=4.0 Hz, 1H), 7.86 (dd, J=8.4, 1.2 Hz, 1H), 7.69 (t, J=8.4 Hz, 1H), 7.56 (dt, J=3.6, 1.6 Hz, 1H), 7.49-7.42 (m, 5H), 7.26-7.23 (m, 1H), 7.13-7.08 (m, 2H), 6.94 (bs, 1H), 4.67 (d, J=10.0 Hz, 2H), 3.02 (s, 1H). LCMS Method O: retention time 1.35 min, [M+1]=337.0.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
[Compound]
Name
cupric iodide
Quantity
0.11 g
Type
reactant
Reaction Step One
Name
Quantity
1.2 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.2 g
Type
catalyst
Reaction Step Two

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